(2E)-2-cyano-3-[5-(2-cyanophenyl)furan-2-yl]prop-2-enethioamide
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Overview
Description
(2E)-2-cyano-3-[5-(2-cyanophenyl)furan-2-yl]prop-2-enethioamide is a complex organic compound that belongs to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[5-(2-cyanophenyl)furan-2-yl]prop-2-enethioamide typically involves multi-step organic reactions. One common method involves the condensation of 2-cyanophenylfuran with a suitable cyano-containing reagent under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-[5-(2-cyanophenyl)furan-2-yl]prop-2-enethioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-3-[5-(2-cyanophenyl)furan-2-yl]prop-2-enethioamide is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential antimicrobial and anticancer properties. Studies have indicated that furan derivatives can inhibit the growth of certain bacteria and cancer cells .
Medicine
In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound is used in the production of advanced materials and as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[5-(2-cyanophenyl)furan-2-yl]prop-2-enethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid
- (2E)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enoic acid
- (2E)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoic acid
Uniqueness
(2E)-2-cyano-3-[5-(2-cyanophenyl)furan-2-yl]prop-2-enethioamide stands out due to its dual cyano groups and the presence of a furan ringThe compound’s ability to undergo multiple types of chemical reactions and its diverse biological activities further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(2-cyanophenyl)furan-2-yl]prop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS/c16-8-10-3-1-2-4-13(10)14-6-5-12(19-14)7-11(9-17)15(18)20/h1-7H,(H2,18,20)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMCHYKHAVHNTE-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=C(C#N)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)/C=C(\C#N)/C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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